
2,4-Dimethyl-1-hepten-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-hepten-4-ol, also known as DMH, is a colorless liquid that belongs to the family of terpenoids. It is a naturally occurring compound that can be found in various plants, such as citrus fruits, pine needles, and hops. DMH has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
科学研究应用
2,4-Dimethyl-1-hepten-4-ol has been extensively studied for its potential applications in various fields, including food, fragrance, and pharmaceutical industries. It is widely used as a flavoring agent in food products, such as baked goods, beverages, and confectionery. 2,4-Dimethyl-1-hepten-4-ol is also used in perfumes and cosmetics due to its pleasant odor. In the pharmaceutical industry, 2,4-Dimethyl-1-hepten-4-ol has been investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
作用机制
The mechanism of action of 2,4-Dimethyl-1-hepten-4-ol is not fully understood. However, studies have suggested that it may act through various pathways, such as the inhibition of cyclooxygenase-2 (COX-2) enzyme, the modulation of the immune system, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-Dimethyl-1-hepten-4-ol has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,4-Dimethyl-1-hepten-4-ol has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,4-Dimethyl-1-hepten-4-ol has been reported to have anti-microbial effects against various bacteria and fungi.
实验室实验的优点和局限性
2,4-Dimethyl-1-hepten-4-ol has several advantages as a research tool. It is a naturally occurring compound that is readily available and relatively inexpensive. 2,4-Dimethyl-1-hepten-4-ol is also stable and can be easily synthesized in the laboratory. However, there are limitations to using 2,4-Dimethyl-1-hepten-4-ol in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. In addition, 2,4-Dimethyl-1-hepten-4-ol has a strong odor, which can interfere with the results of certain experiments.
未来方向
There are several future directions for 2,4-Dimethyl-1-hepten-4-ol research. One potential area of investigation is the development of 2,4-Dimethyl-1-hepten-4-ol-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the study of 2,4-Dimethyl-1-hepten-4-ol as a natural preservative in food products. Furthermore, 2,4-Dimethyl-1-hepten-4-ol can be used as a potential biopesticide to control insect pests in agriculture. Finally, the use of 2,4-Dimethyl-1-hepten-4-ol as a fragrance in perfumes and cosmetics can be further explored to develop new products with unique scents.
Conclusion:
In conclusion, 2,4-Dimethyl-1-hepten-4-ol is a naturally occurring compound with various potential applications in food, fragrance, and pharmaceutical industries. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. 2,4-Dimethyl-1-hepten-4-ol has several advantages as a research tool, but there are limitations to using it in lab experiments. Future research directions for 2,4-Dimethyl-1-hepten-4-ol include drug development, natural preservative, biopesticide, and fragrance development.
合成方法
2,4-Dimethyl-1-hepten-4-ol can be synthesized through various methods, such as the reaction of geranyl acetate with magnesium bromide, the reaction of geranyl chloride with potassium tert-butoxide, and the reaction of geraniol with phosphorus pentoxide. The most commonly used method is the reaction of geranyl acetate with magnesium bromide. This method involves the reduction of geranyl acetate with magnesium in the presence of an acid catalyst, followed by hydrolysis to obtain 2,4-Dimethyl-1-hepten-4-ol.
属性
CAS 编号 |
19549-94-1 |
|---|---|
产品名称 |
2,4-Dimethyl-1-hepten-4-ol |
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC 名称 |
2,4-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h10H,2,5-7H2,1,3-4H3 |
InChI 键 |
LGIOTEKOCNBIKO-UHFFFAOYSA-N |
SMILES |
CCCC(C)(CC(=C)C)O |
规范 SMILES |
CCCC(C)(CC(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



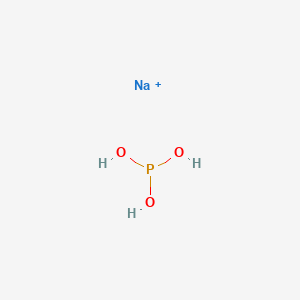
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
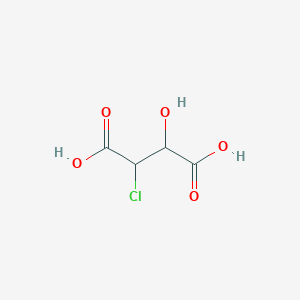

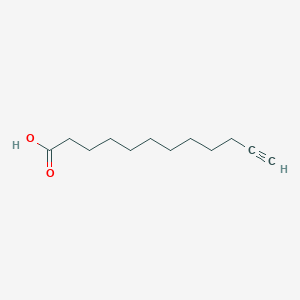
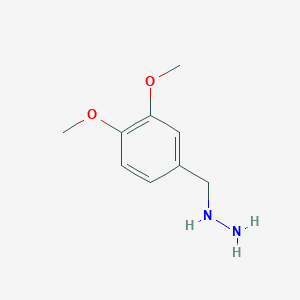

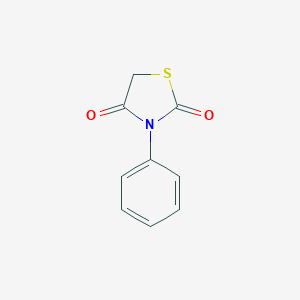
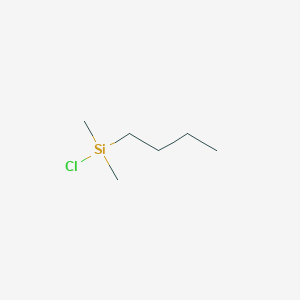
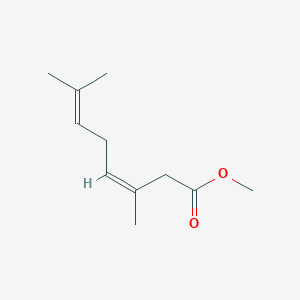

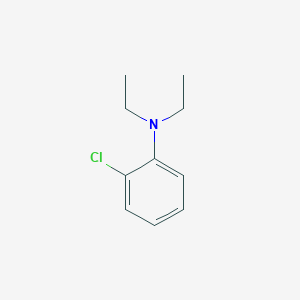
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)